“6-chloro-4-phenyl-2-(3-pyridinyl)quinoline” is a chemical compound with the linear formula C20H13ClN2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
The molecular structure of “6-chloro-4-phenyl-2-(3-pyridinyl)quinoline” can be represented by the SMILES string: ClC1=CC2=C(C=C1)N=C(C3=CC=NC=C3)C=C2C4=CC=CC=C4 .
The compound “6-chloro-4-phenyl-2-(3-pyridinyl)quinoline” has a linear formula of C20H13ClN2 . Unfortunately, specific physical and chemical properties like melting point, boiling point, etc., are not available in the resources .
6-Chloro-4-phenyl-2-(3-pyridyl)quinoline is a quinoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chloro group, a phenyl group, and a pyridyl substituent, which contribute to its unique chemical properties and biological activities. The compound's molecular formula is .
The synthesis and analysis of 6-Chloro-4-phenyl-2-(3-pyridyl)quinoline have been explored in various studies, particularly in the context of developing antimalarial and anticancer agents. Research indicates that quinoline derivatives, including this compound, have shown significant pharmacological activities, making them valuable in drug discovery efforts .
6-Chloro-4-phenyl-2-(3-pyridyl)quinoline belongs to the class of compounds known as quinolines, which are bicyclic aromatic compounds containing a benzene ring fused to a pyridine ring. This classification is significant due to the diverse biological activities associated with quinoline derivatives, including antimalarial, anticancer, and antimicrobial properties.
Several synthetic routes have been developed for the preparation of 6-Chloro-4-phenyl-2-(3-pyridyl)quinoline. A common method involves the condensation of appropriate anilines with pyridine derivatives under acidic conditions. For instance, one approach utilizes polyphosphoric acid as a catalyst to facilitate the reaction between chloroaniline and pyridine derivatives .
The synthesis typically involves:
This multi-step synthesis allows for the incorporation of various substituents at different positions on the quinoline ring, enabling the exploration of structure-activity relationships .
The molecular structure of 6-Chloro-4-phenyl-2-(3-pyridyl)quinoline features:
The compound's molecular weight is approximately 255.72 g/mol. The presence of different functional groups enhances its reactivity and potential biological interactions.
6-Chloro-4-phenyl-2-(3-pyridyl)quinoline can participate in various chemical reactions:
The reactivity patterns are influenced by the electron-withdrawing nature of the chloro group and the electron-donating characteristics of the phenyl and pyridyl groups, making it a versatile compound for further chemical modifications .
The mechanism of action for 6-Chloro-4-phenyl-2-(3-pyridyl)quinoline in biological systems typically involves:
Research indicates that similar quinoline derivatives exhibit antimalarial activity by targeting enzymes critical for parasite survival, suggesting that 6-Chloro-4-phenyl-2-(3-pyridyl)quinoline may possess similar properties .
Relevant data regarding melting point, boiling point, and spectral data (NMR, IR) are essential for characterizing this compound but are not specified in available literature .
6-Chloro-4-phenyl-2-(3-pyridyl)quinoline has potential applications in:
The ongoing research into quinoline derivatives continues to reveal new therapeutic potentials, making compounds like 6-Chloro-4-phenyl-2-(3-pyridyl)quinoline important candidates for further study .
Quinoline—a bicyclic heterocycle comprising fused benzene and pyridine rings—serves as a privileged scaffold in medicinal chemistry due to its versatile bioactivity profile and structural tunability. This nucleus enables interactions with diverse biological targets through hydrogen bonding, π-π stacking, and hydrophobic effects. Quinoline-based drugs are clinically validated in antimalarials (chloroquine), antibacterials (fluoroquinolones), and kinase inhibitors (bosutinib) [5] . The planar aromatic system permits extensive substitution at multiple positions (C2, C4, C6, C7), facilitating optimization of pharmacokinetic and pharmacodynamic properties. For example, the 4-position readily accommodates aryl groups that enhance target affinity, while halogenation at C6 improves membrane permeability [5] .
Table 1: Clinically Relevant Quinoline-Based Drugs and Their Modifications
Drug Name | Substituents | Therapeutic Class | Key Structural Feature |
---|---|---|---|
Brequinar | 4-Biphenyl, 6-CF₃, 2-carboxy | Anticancer (DHODH inh.) | Carboxylic acid at C2 |
Chloroquine | 4-Aminoquinoline, C7-chloro | Antimalarial | Dialkylamino side chain |
Ciprofloxacin | C6-fluoro, piperazinyl N1 | Antibacterial | Fluorine at C6 |
The bioactivity of quinoline derivatives is profoundly influenced by substituents:
This compound emerged during structure-activity relationship (SAR) studies of brequinar analogues—promising dihydroorotate dehydrogenase (DHODH) inhibitors investigated for anticancer applications in the 1990s . Initial clinical setbacks with brequinar (poor solubility, pharmacokinetic variability) spurred efforts to modify its biphenyl-carboxylate scaffold. Researchers hypothesized that replacing the distal phenyl with pyridyl could lower cLogP while enabling hydrogen bonding. The 6-chloro-4-phenyl-2-(3-pyridyl)quinoline variant (MW: 316.78 g/mol, MF: C₂₀H₁₃ClN₂) reduced cLogP by ~1.5 units versus brequinar, significantly improving aqueous solubility [7]. Although not advanced clinically, this compound validated key design principles:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9